BAY1143269 is a small-molecule inhibitor specifically targeting the dual-specificity kinases, MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a significant role in regulating protein synthesis, particularly under stress conditions, and are implicated in various cancers. The compound has been studied for its potential therapeutic effects in cancer treatment, particularly in overcoming resistance to chemotherapeutic agents by modulating the activity of eukaryotic translation initiation factor 4E (eIF4E) and its downstream signaling pathways.
BAY1143269 is classified as a pyrazolo[3,4-b]pyridine derivative. It was developed through rational drug design aimed at creating potent inhibitors of MNK1 and MNK2. The compound has been referenced in various studies focusing on its efficacy against different cancer types and its mechanisms of action in cellular models.
The synthesis of BAY1143269 involves several key steps that utilize standard organic chemistry techniques. The general synthetic route includes:
Technical details regarding the synthesis can be found in patent literature, which outlines specific reaction conditions, reagents, and purification methods employed during the development of BAY1143269 .
BAY1143269 features a complex molecular structure characterized by a pyrazolo[3,4-b]pyridine core with various substituents that enhance its binding affinity to the target kinases. The chemical structure can be represented as follows:
The molecular formula of BAY1143269 is typically represented as CHNO, with a molecular weight of approximately 295.32 g/mol. Detailed structural data can be obtained from crystallography studies or computational modeling analyses that depict its binding interactions with MNK1/2 .
BAY1143269 has been shown to effectively inhibit the phosphorylation of eIF4E, which is crucial for protein synthesis regulation. The compound's mechanism involves:
Technical details regarding the kinetics of these reactions have been documented in various studies that analyze the compound's efficacy against specific cellular targets .
BAY1143269 exerts its pharmacological effects primarily through:
Relevant data regarding these properties can be found in pharmacokinetic studies that assess its behavior in biological systems .
BAY1143269 has been investigated for several scientific uses:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3